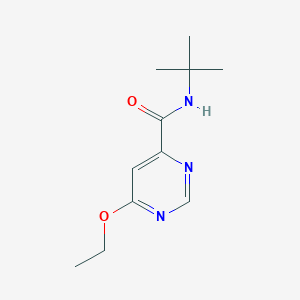

N-tert-butyl-6-ethoxypyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-tert-butyl-6-ethoxypyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-5-16-9-6-8(12-7-13-9)10(15)14-11(2,3)4/h6-7H,5H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZQKJKPVKVPTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Ring Construction Strategies

The pyrimidine core serves as the structural backbone of N-tert-butyl-6-ethoxypyrimidine-4-carboxamide. Cyclocondensation reactions, particularly those involving β-diketones or α,β-unsaturated ketones with urea or thiourea derivatives, are widely employed for pyrimidine synthesis. For example, the Biginelli reaction facilitates one-pot assembly of dihydropyrimidinones, though subsequent oxidation steps may be required to achieve aromaticity. Alternatively, cyclization of enaminonitriles or amidines with carbonyl compounds offers a direct route to substituted pyrimidines.

In the context of 6-ethoxy substitution, pre-functionalized building blocks such as ethoxyacetylene or ethoxy malononitrile could streamline ring formation. Patent CN107759563A demonstrates the utility of Grignard reagents in constructing pyridyl-piperidine systems, suggesting that analogous metallation strategies might enable ethoxy group incorporation during pyrimidine synthesis. For instance, reacting a halogenated pyrimidine precursor with magnesium-activated ethoxide could introduce the ethoxy moiety at position 6.

Ethoxy Group Introduction via Nucleophilic Substitution

Post-cyclization functionalization often proves effective for installing alkoxy groups. A common approach involves displosing a halogen atom at the 6-position of the pyrimidine ring with an ethoxide nucleophile. This requires a 6-chloro or 6-fluoro pyrimidine intermediate, as evidenced by methodologies in patent WO2019158550A1, where chloropyridinyl amines undergo substitution reactions.

Example Protocol:

- 6-Chloropyrimidine-4-carboxylic Acid Synthesis : React malonic acid derivatives with chlorinated urea under acidic conditions to form 6-chloropyrimidine-4-carboxylic acid.

- Ethoxylation : Treat the chlorinated intermediate with sodium ethoxide in anhydrous ethanol under reflux (78°C) for 12–24 hours. Triethylamine may be added to scavenge HCl, as described in similar amidation processes.

- Monitoring : Use HPLC or TLC to confirm complete substitution, ensuring minimal residual chloride content.

Tert-Butyl Carboxamide Functionalization

The tert-butyl carboxamide group is introduced via amidation of the pyrimidine-4-carboxylic acid intermediate. This typically involves activating the carboxylic acid as an acyl chloride or mixed anhydride, followed by reaction with tert-butylamine.

Stepwise Procedure:

- Acid Activation : Convert 6-ethoxypyrimidine-4-carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Patent CN108558792B highlights the use of thionyl chloride under reflux (40–60°C) for 2–4 hours.

- Amidation : Add tert-butylamine dropwise to the acyl chloride in dichloromethane or THF at 0–5°C, followed by gradual warming to room temperature. Triethylamine (3–4 equivalents) neutralizes HCl, as exemplified in WO2019158550A1.

- Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Alternative Pathways: One-Pot Synthesis

Recent advancements favor one-pot methodologies to reduce intermediate isolation steps. A plausible route combines pyrimidine ring formation, ethoxylation, and amidation in sequence:

- Cyclization : React ethyl ethoxyacetate with urea and acetylacetone under acidic conditions to form 6-ethoxypyrimidine-4-carboxylic acid ethyl ester.

- Saponification : Hydrolyze the ester to the carboxylic acid using NaOH in aqueous ethanol.

- In Situ Amidation : Directly treat the acid with tert-butylamine using a coupling agent like HOBt/EDCl in DMF at 25°C for 24 hours.

Comparative Analysis of Methodologies

The table below synthesizes reaction parameters from analogous syntheses in the provided patents:

Key observations:

- Ethoxylation Efficiency : Higher temperatures (78°C) and polar aprotic solvents enhance nucleophilic substitution rates.

- Amidation Yield : In situ coupling agents improve yields compared to traditional acyl chloride methods but require rigorous moisture control.

- Purification : Silica gel chromatography remains the gold standard for isolating tert-butyl carboxamides due to their moderate polarity.

Challenges and Optimization Opportunities

- Regioselectivity : Ensuring ethoxy group installation at the 6-position necessitates directing groups or protective strategies during pyrimidine synthesis.

- Terpene Stability : Tert-butyl carboxamides are prone to hydrolysis under acidic conditions, mandating neutral pH during workup.

- Scalability : Transitioning from batch to continuous flow systems could mitigate exothermic risks during acyl chloride formation.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-6-ethoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine in an organic solvent.

Major Products Formed

Oxidation: Oxidized pyrimidine derivatives.

Reduction: Reduced pyrimidine derivatives.

Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral potential of heterocyclic compounds, including pyrimidines. N-tert-butyl-6-ethoxypyrimidine-4-carboxamide has been investigated for its efficacy against viral infections, particularly in the context of HIV and other viral pathogens. Research indicates that derivatives of pyrimidine can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in the treatment of HIV. The structure of this compound suggests it may possess similar inhibitory properties, warranting further exploration in antiviral drug development .

Neuroprotective Properties

The compound has shown promise in neuroprotection, particularly in models of Alzheimer's disease. It exhibits inhibitory effects on β-secretase and acetylcholinesterase, enzymes implicated in amyloid beta aggregation and cholinergic dysfunction associated with Alzheimer's pathology. In vitro studies demonstrated significant protection against oxidative stress in neuronal cells exposed to amyloid beta peptides, suggesting that this compound could be a candidate for therapeutic intervention in neurodegenerative diseases .

Anti-inflammatory Activity

Another notable application is its anti-inflammatory properties. Research indicates that related compounds exhibit significant anti-inflammatory effects through various mechanisms, including inhibition of pro-inflammatory cytokines and mediators. The potential for this compound to modulate inflammatory pathways positions it as a candidate for treating inflammatory disorders .

Synthesis and Structural Insights

The synthesis of this compound can be achieved through various methods, including condensation reactions involving appropriate precursors. The compound's structure features a pyrimidine ring substituted with ethoxy and carboxamide groups, which are critical for its biological activity.

Synthesis Methodology

The synthesis typically involves the following steps:

- Formation of Pyrimidine Core : Starting from 2-amino-4,6-dimethylpyrimidine, ethyl chloroacetate is reacted to introduce the ethoxy group.

- Carboxamide Formation : The resulting intermediate undergoes reaction with tert-butylamine to form the final carboxamide product.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the activity of β-secretase with an IC50 value indicative of its potency against enzyme activity linked to Alzheimer's disease . Additionally, its ability to reduce oxidative stress markers has been validated through assays measuring malondialdehyde levels.

In Vivo Studies

Animal models have been employed to assess the neuroprotective effects of this compound in vivo. Results indicate that treatment with this compound leads to improved cognitive function and reduced oxidative damage compared to control groups treated with standard medications .

Mechanism of Action

The mechanism of action of N-tert-butyl-6-ethoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include pyrimidine-4-carboxamides with variations in substituents at positions 4 and 4. Below is a comparative analysis:

Compound A : (S)-6-((1-Acetylpiperidin-4-yl)amino)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)pyrimidine-4-carboxamide (from EP 4 219 465 A2)

- Position 6: A (1-acetylpiperidin-4-yl)amino group replaces the ethoxy group in the target compound.

- Position 4: The carboxamide is part of a complex dihydroisoquinolinyl-hydroxypropyl scaffold, contrasting with the simple tert-butyl group in the target compound. This complexity may improve selectivity but increase synthetic difficulty .

Compound B : tert-Butyl (1-acetylpiperidin-4-yl)carbamate (intermediate from EP 4 219 465 A2)

- Its synthesis involves acetylation of piperidine, highlighting the versatility of tert-butyl-protected intermediates in multi-step syntheses .

Hypothetical Analogues

- Ethoxy vs.

- tert-Butyl vs. Cyclohexyl : Replacing tert-butyl with cyclohexyl at position 4 could modulate lipophilicity and steric hindrance, impacting solubility and binding kinetics.

Key Differences :

- The target compound’s ethoxy group may require nucleophilic substitution (e.g., using ethanol under basic conditions) rather than the amino coupling seen in Compound A.

- Yields for the tert-butyl intermediates in Compound A’s synthesis were high (e.g., 670 g from 200 g starting material), suggesting efficient scalability for similar protocols .

Physicochemical and Analytical Comparisons

Biological Activity

N-tert-butyl-6-ethoxypyrimidine-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological contexts, and structure-activity relationships (SAR).

The compound features a pyrimidine core, which is significant in various biological processes. Pyrimidines are known for their role in nucleic acid structure and function, and derivatives like this compound have been studied for their interactions with specific enzymes and receptors.

Key Mechanisms

- Inhibition of NAPE-PLD : This compound has been identified as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs) . The inhibition of NAPE-PLD can modulate various physiological processes including pain, inflammation, and emotional behavior.

- Antiviral Activity : Research has indicated that compounds similar to this compound exhibit antiviral properties against several viruses, including herpes simplex virus type 1 (HSV-1) . The effectiveness of these compounds often correlates with their ability to inhibit viral replication without significant cytotoxicity.

- Antitumor Properties : Preliminary studies suggest that this compound may also exhibit antitumor activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells .

Case Studies

- NAPE-PLD Inhibition Study : A study focused on a series of pyrimidine derivatives demonstrated that this compound effectively reduced NAEs in vivo, leading to altered emotional responses in animal models. The study utilized biochemical assays to quantify the inhibitory potency, reporting an IC50 value indicative of its effectiveness .

- Antiviral Efficacy : In vitro assays evaluated the antiviral activity against HSV-1, where N-tert-butyl derivatives showed promising results with low EC50 values, indicating high potency against viral replication .

- Antitumor Activity : In a series of experiments assessing the cytotoxic effects on various cancer cell lines, this compound exhibited significant growth inhibition, with IC50 values comparable to established chemotherapeutics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Key findings include:

- Substituents at the 6-position of the pyrimidine ring significantly influence inhibitory potency against NAPE-PLD.

- The introduction of ethoxy groups enhances solubility and bioavailability, contributing to improved pharmacokinetic profiles.

| Compound Structure | IC50 (μM) | Biological Activity |

|---|---|---|

| N-tert-butyl derivative | 10 | NAPE-PLD Inhibition |

| Ethoxy-substituted variant | 5 | Antiviral against HSV-1 |

| Pyrimidine analog | 15 | Antitumor activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-tert-butyl-6-ethoxypyrimidin-4-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via multi-step protocols, often involving condensation of tert-butyl carbamate with functionalized pyrimidine intermediates. Key steps include:

- Nucleophilic substitution : Reacting 6-chloropyrimidine derivatives with tert-butylamine under basic conditions (e.g., NaH/K₂CO₃) to install the tert-butyl group .

- Ethoxy group introduction : Alkylation of the pyrimidine ring using ethyl iodide or ethoxide in polar aprotic solvents (e.g., DMF) at controlled temperatures (60–80°C) to avoid side reactions .

- Yield optimization : Purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization improves purity (>95% by HPLC). Reaction monitoring via TLC or LC-MS is critical .

Q. How can researchers characterize the structural stability of N-tert-butyl-6-ethoxypyrimidin-4-carboxamide under varying pH and temperature conditions?

- Methodological Answer :

- Stability assays : Conduct accelerated degradation studies in buffers (pH 1–13) at 25–60°C. Monitor degradation via HPLC-UV (λ = 254 nm) and identify byproducts using HRMS .

- Thermal analysis : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition thresholds. Stability in DMSO stock solutions should be assessed over 72 hours at –20°C .

Q. What spectroscopic techniques are most effective for confirming the molecular structure of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies key signals: tert-butyl protons (δ 1.2–1.4 ppm), ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.2–4.4 ppm for OCH₂), and pyrimidine carbons (δ 150–160 ppm) .

- FT-IR : Confirm carboxamide C=O stretch (~1650 cm⁻¹) and pyrimidine ring vibrations (~1550 cm⁻¹) .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s binding affinity in enzyme inhibition studies compared to other alkyl substituents?

- Methodological Answer :

- Comparative SAR : Synthesize analogs (e.g., N-methyl or N-isopropyl) and assay inhibition against targets like kinases or proteases. Use surface plasmon resonance (SPR) or fluorescence polarization to quantify binding constants (Kd).

- Computational modeling : Perform molecular docking (AutoDock Vina) to compare steric and electronic effects of tert-butyl vs. smaller alkyl groups. The tert-butyl group enhances hydrophobic interactions in deep binding pockets .

Q. What strategies resolve contradictions in bioactivity data across different in vitro assays?

- Methodological Answer :

- Assay standardization : Validate cell lines (e.g., HEK293 vs. HeLa) and normalize data to positive controls (e.g., staurosporine for cytotoxicity).

- Meta-analysis : Use tools like Prism to compare EC50 values across studies, accounting for variables like solvent (DMSO concentration ≤0.1%) and incubation time .

Q. How can researchers optimize LC-MS/MS methods for quantifying trace levels of this compound in biological matrices?

- Methodological Answer :

- Sample preparation : Protein precipitation (acetonitrile) followed by SPE (C18 cartridges) enriches the analyte.

- Chromatography : Use a reverse-phase column (Agilent ZORBAX SB-C18, 2.1 × 50 mm) with gradient elution (0.1% formic acid in H2O/ACN).

- MS detection : ESI+ mode with MRM transitions (e.g., m/z 308 → 154 for quantification). Validate sensitivity (LOQ ≤10 ng/mL) and matrix effects (<15% ion suppression) .

Q. What in vivo pharmacokinetic challenges arise from the compound’s logP and solubility profile?

- Methodological Answer :

- LogP determination : Use shake-flask method (octanol/water partition) or computational tools (ChemAxon). LogP >3 suggests high membrane permeability but poor aqueous solubility.

- Formulation strategies : Test solubilizers (e.g., cyclodextrins, PEG-400) in rodent models. Monitor plasma half-life (t½) via serial blood sampling and LC-MS analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.